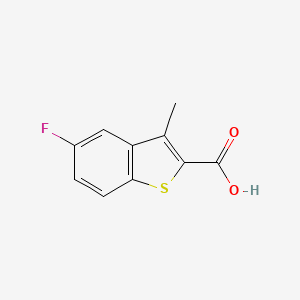

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid

描述

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic carboxylic acid featuring a benzothiophene core substituted with a fluorine atom at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. This compound is commercially available in research quantities (e.g., 250 mg to 2500 mg batches) from suppliers like CymitQuimica, with pricing reflecting scale-dependent discounts . Its structural features make it a valuable intermediate in medicinal chemistry and materials science, particularly in the development of kinase inhibitors or as a building block for functionalized polymers.

属性

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCCCHHWBCGPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies

2.1. Cyclization of Functionalized Precursors

The most widely reported approach for synthesizing 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid involves cyclization reactions starting from suitably substituted precursors. The general strategy is as follows:

- Selection of a precursor that already contains the methyl and fluorine substituents at the desired positions.

- Cyclization under controlled conditions to form the benzothiophene ring system.

- Functional group transformations (such as carboxylation) to introduce the carboxylic acid at the 2-position.

A representative method involves the following steps:

- Preparation of a 2-bromo-3,3,3-trifluoropropene derivative: This intermediate reacts with benzylthiols via an SN2’ mechanism to yield 2-bromo-3,3-difluoroallyl benzyl sulfide.

- Cyclization: The intermediate undergoes further reactions, typically involving base-induced cyclization, to form the benzothiophene core with the appropriate substitution pattern.

- Functional Group Transformation: Introduction or modification of the carboxylic acid group at the 2-position, typically via oxidation or carboxylation reactions.

Detailed Reaction Pathways and Conditions

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | SN2’ substitution | Benzylthiol, 2-bromo-3,3,3-trifluoropropene | Forms difluoroallyl benzyl sulfide |

| 2 | Cyclization | Base (e.g., NaH, K2CO3), solvent (DMF, DMSO) | Yields benzothiophene core |

| 3 | Carboxylation/Oxidation | CO2 (for carboxylation), oxidants (KMnO4, CrO3) | Introduces or modifies carboxylic acid |

| 4 | Purification | Recrystallization or chromatography | Ensures product purity and isolation |

- The order of introduction of the methyl and fluorine groups can vary based on precursor availability and desired regioselectivity.

- Industrial-scale synthesis often employs continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Related Synthetic Approaches

4.1. Analogous Compound Synthesis

The synthesis of structurally related compounds, such as 5-fluorothiophene-2-carboxylic acid, has been reported in the literature. For example, an improved two-step synthesis achieved a 62% overall yield for 5-fluorothiophene-2-carboxylic acid, demonstrating the efficiency of modern cyclization and carboxylation strategies. While the core structure differs, the methodologies—especially regarding selective fluorination and carboxylation—can be adapted for the target compound.

4.2. Functional Group Interconversions

Alternative routes may include:

- Direct fluorination of a preformed 3-methyl-1-benzothiophene-2-carboxylic acid.

- Methylation of a 5-fluoro-1-benzothiophene-2-carboxylic acid derivative.

- Carboxylation of a 5-fluoro-3-methyl-1-benzothiophene precursor.

Industrial Production Considerations

Industrial-scale synthesis emphasizes:

- High-yield, regioselective reactions.

- Efficient purification (recrystallization, chromatography).

- Process optimization for cost-effectiveness and scalability.

Data Table: Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield (Typical) | Notes |

|---|---|---|---|

| Cyclization from difluoroallyl | Benzylthiol, 2-bromo-3,3,3-trifluoropropene | Moderate-High | Regioselective, adaptable to scale |

| Direct fluorination | Electrophilic fluorinating agents | Variable | Requires careful control for selectivity |

| Carboxylation of precursor | CO2, strong base | Moderate | Efficient for carboxylic acid intro |

| Oxidation of methyl derivative | KMnO4, CrO3 | Variable | Used for introducing carboxylic acid |

Research Findings and Observations

- The presence of the fluorine atom at the 5-position enhances the electrophilicity of the compound, facilitating certain nucleophilic substitution reactions.

- The methyl group at the 3-position may influence regioselectivity during cyclization and functional group transformations.

- The carboxylic acid group is typically introduced at a late stage to avoid unwanted side reactions during earlier synthetic steps.

化学反应分析

Types of Reactions

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, particularly at positions activated by the fluorine and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated benzothiophene derivatives.

科学研究应用

Medicinal Chemistry

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid has been explored for its potential as a therapeutic agent due to its unique chemical structure. It exhibits promising biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

Research indicates that this compound inhibits bacterial growth through mechanisms involving enzyme inhibition and disruption of cell wall synthesis.

- Anticancer Activity : In vitro studies have demonstrated its cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited moderate cytotoxicity at concentrations of 1, 5, and 25 µM, potentially interfering with cellular signaling pathways crucial for cancer cell proliferation.

Biological Studies

The compound is being investigated for its interaction with specific molecular targets. The fluorine atom enhances binding affinity to proteins or enzymes involved in disease processes, while the carboxylic acid group allows for further functionalization, increasing therapeutic efficacy .

Material Science

In industry, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique properties make it suitable for applications in electronics and photonics .

Antimicrobial Efficacy Study

A study assessed the compound's effectiveness against multidrug-resistant strains. Results showed significant inhibition of MRSA with an MIC value of 0.20 μg/mL, indicating its potential as a lead compound in antibiotic development.

Cytotoxicity Assay

In a comparative study against standard chemotherapeutic agents, the compound demonstrated lower cytotoxicity on normal cells while maintaining efficacy against cancer cells. This suggests a favorable therapeutic index, making it a promising candidate for further development.

作用机制

The mechanism of action of 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

5-Fluoro-1-benzothiophene-2-carboxylic Acid

The primary structural difference lies in the absence of the 3-methyl group.

Comparison with Heterocyclic Carboxylic Acids

5-Fluoro-1H-benzimidazole-2-carboxylic Acid

This analog replaces the benzothiophene core with a benzimidazole ring.

5-Fluoro-1,3-dihydro-2,1-benzothiazole-4-carboxylic Acid

Here, the benzothiazole core introduces a sulfur and nitrogen atom, with the carboxylic acid at position 4 instead of 2. This positional shift and the saturated dihydro structure likely reduce planarity, affecting π-π stacking interactions critical in protein binding .

Substituent and Functional Group Variations

Methyl Group Impact

For example, analogs like 3-chloro-1,2-benzisothiazole-1,1-dioxide lack this feature, which may result in higher reactivity but lower metabolic stability .

Ester vs. Carboxylic Acid Derivatives

Methyl 5-phenylthiophene-2-carboxylate () demonstrates that esterification of the carboxylic acid group enhances lipophilicity, favoring membrane permeability in drug candidates. Conversely, the free acid form in the target compound improves water solubility for aqueous-phase reactions .

生物活性

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound belonging to the benzothiophene family, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine atom at the 5th position

- Methyl group at the 3rd position

- Carboxylic acid group at the 2nd position of the benzothiophene ring

This unique substitution pattern imparts distinct chemical and biological properties, enhancing its stability and reactivity, making it a valuable candidate in medicinal chemistry and material science .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacteria, showing effectiveness particularly against Gram-positive strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

Studies have demonstrated that this compound can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of cell wall synthesis .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated that:

- At concentrations of 1, 5, and 25 µM, the compound exhibited moderate cytotoxic effects on these cell lines.

- The mechanism of action may involve interference with cellular signaling pathways crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to proteins or enzymes involved in disease processes. The carboxylic acid group provides a site for further functionalization, potentially increasing its therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against multidrug-resistant strains. Results showed that it significantly inhibited the growth of MRSA with an MIC value of 0.20 μg/mL, indicating its potential as a lead compound in antibiotic development .

- Cytotoxicity Assay : In a comparative study against standard chemotherapeutic agents, the compound demonstrated lower cytotoxicity on normal cells while maintaining efficacy against cancer cells, suggesting a favorable therapeutic index .

常见问题

Basic: What are the common synthetic routes for 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with halogenated benzothiophene precursors. Key steps include:

- Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the fluorine atom. Temperature control (0–6°C) is critical to minimize side reactions .

- Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 2-position using KMnO₄ or CrO₃ in acidic media. Excess oxidant may degrade the benzothiophene core, requiring precise stoichiometry .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>97% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。